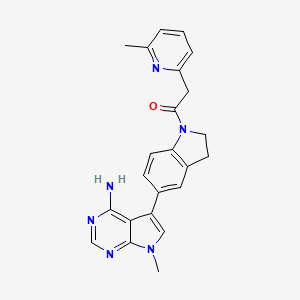
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is an organic compound with the molecular formula C₁₃H₁₂Cl₂O₃ It is known for its unique structure, which includes a dichlorophenyl group and an oxobutanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl acetoacetate with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
- Ethyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate
- Ethyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxopentanoate
Uniqueness
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is unique due to its specific dichlorophenyl substitution pattern and the presence of an oxobutanoate ester. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
94739-24-9 |
|---|---|
Molekularformel |
C13H12Cl2O3 |
Molekulargewicht |
287.13 g/mol |
IUPAC-Name |
ethyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-18-13(17)10(8(2)16)7-9-5-4-6-11(14)12(9)15/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
NIBDOTGDRGURII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzo[d]thiazolecarboxylic acid,4,5,6,7-tetrahydro-4-oxo-,ethyl ester](/img/structure/B8521616.png)







![(-)-(2S)-[(R)-4-chloro-alpha-(nitromethyl)benzyl]cyclohexanone](/img/structure/B8521681.png)





